molecular formula C13H14N2O2 B2382832 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1489870-57-6

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2382832
CAS No.: 1489870-57-6
M. Wt: 230.267
InChI Key: ZRLKULOYFZBXBA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 3-aminophenyl group and two methyl groups at the 6,6-positions. Its molecular formula is C₁₃H₁₃N₂O₂, with a molecular weight of 231.25 g/mol (derived from structural analogs in and ). The compound is utilized as a synthetic intermediate in pharmaceuticals, particularly in prodrug development and antiviral agents, due to its rigid bicyclic structure and reactive amine group.

Properties

IUPAC Name

3-(3-aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(2)9-10(13)12(17)15(11(9)16)8-5-3-4-7(14)6-8/h3-6,9-10H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKULOYFZBXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One notable method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its simplicity, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.

Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, molecular properties, and applications of 3-(3-aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogs:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
Target Compound 3-(3-Aminophenyl) C₁₃H₁₃N₂O₂ 231.25 Prodrug synthesis, antiviral research (SARS-CoV-2 protease inhibition)
3-(3-Hydroxyphenyl)-6,6-dimethyl analog 3-(3-Hydroxyphenyl) C₁₃H₁₃NO₃ 231.25 Limited commercial availability; potential for hydrogen-bonding interactions
3-Benzyl-6,6-diphenyl analog 3-Benzyl, 6,6-diphenyl C₂₄H₁₉NO₂ 353.42 Bulkier substituents reduce solubility; used in coordination polymer studies
Parent Compound (Unsubstituted) None C₇H₉NO₂ 139.15 Base structure for derivatization; used in lanthanide coordination polymers
3-(3-Methoxyphenyl)-6,6-diphenyl analog 3-(3-Methoxyphenyl), 6,6-diphenyl C₂₄H₁₉NO₃ 369.42 Electron-donating methoxy group alters reactivity; limited biological data
SARS-CoV-2 Protease Inhibitor Derivative Complex thieno-pyridin substituent C₂₇H₂₈ClN₃O₃S 510.05 Antiviral activity via protease inhibition; highlights steric/electronic tuning

Biological Activity

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its structural similarities with other biologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and synthesis methods.

Chemical Structure

The compound features a bicyclic structure that includes an azabicyclo framework, which is significant for its biological properties. The presence of the amino group on the phenyl ring enhances its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit notable inhibitory effects on enzymes such as aromatase and cholesterol side-chain cleavage enzyme (CSCC). The analogs have shown varying degrees of potency in inhibiting these enzymes, which are crucial in steroidogenesis.

  • Aromatase Inhibition :
    • The compound has been noted to inhibit aromatase with a Ki value of approximately 1.2 µM, indicating a moderate level of potency compared to other analogs which may exhibit higher inhibition rates .
    • Aromatase plays a critical role in estrogen biosynthesis; thus, its inhibition is relevant in the treatment of hormone-sensitive cancers like breast cancer.
  • CSCC Inhibition :
    • Unlike some related compounds, this compound does not significantly inhibit the CSCC enzyme, suggesting a selective action that could minimize side effects associated with broader steroidogenesis inhibition .

Therapeutic Implications

The selective inhibition of aromatase suggests potential applications in oncology, particularly for conditions driven by estrogen such as certain breast cancers. The compound's structure allows for further modifications to enhance efficacy and reduce toxicity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. A notable method includes:

  • Palladium-Catalyzed Reactions : These reactions provide efficient pathways to synthesize various azabicyclo derivatives with high yields and selectivity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study demonstrated that derivatives with modifications at the para position of the amino group exhibited enhanced potency against aromatase, highlighting the importance of structural optimization for increased biological activity .
CompoundKi (µM)Aromatase InhibitionCSCC Inhibition
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione1.2ModerateNone
1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione0.015HighNone
1-(4-Aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione0.02HighNone

Q & A

Basic: What are the key considerations for synthesizing 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione with high purity?

Methodological Answer:
Synthesis typically involves cyclization of precursor amines with bicyclic ketones under anhydrous conditions. For purity ≥98%, optimize reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) and employ column chromatography with silica gel (60–120 mesh) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1^1H/13^13C NMR (δ 1.2–1.5 ppm for dimethyl groups; δ 6.5–7.5 ppm for aromatic protons) .

Basic: How to resolve discrepancies in reported molecular weights or CAS numbers for derivatives of this compound?

Methodological Answer:
Cross-reference multiple authoritative databases (e.g., PubChem, SciFinder) and validate using experimental data. For example, discrepancies in CAS numbers (e.g., 72601-63-9 vs. 194421-56-2) arise from positional isomerism or substituent variations. Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare with calculated values (e.g., C₁₃H₁₅N₂O₂: theoretical 249.11 g/mol vs. observed 249.69 g/mol in ) .

Advanced: What experimental designs are suitable for studying this compound’s binding affinity to biological targets (e.g., androgen receptors)?

Methodological Answer:
Use competitive radioligand binding assays with 3^3H-labeled ligands (e.g., R1881 for androgen receptors). Prepare triplicate samples with varying compound concentrations (1 nM–10 µM) and incubate with receptor-expressing cell lysates. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate via SPR (surface plasmon resonance) for kinetic analysis .

Advanced: How to address conflicting data on its environmental persistence or biodegradation pathways?

Methodological Answer:
Conduct OECD 301F biodegradability tests: Incubate the compound (10 mg/L) with activated sludge (30°C, 28 days) and measure DOC (dissolved organic carbon) removal. For contradictory results (e.g., vs. 13), analyze metabolite profiles via LC-QTOF-MS to identify stable intermediates (e.g., chlorinated byproducts). Use QSAR models to predict half-life in soil/water and validate with field studies .

Advanced: What strategies mitigate crystallographic disorder in X-ray diffraction studies of its derivatives?

Methodological Answer:
Crystallize the compound in dichloromethane/hexane (1:8 v/v) at 4°C. For disordered regions (e.g., CF₃ groups in ), refine occupancy factors using SHELXL and apply restraints (SADI command for bond distances). Resolve ambiguities via twin refinement (TWIN/BASF commands) and validate with residual density maps. Report Flack parameters to confirm absolute configuration .

Basic: How to differentiate this compound from structurally similar pesticides (e.g., procymidone) analytically?

Methodological Answer:
Use GC-MS with a DB-5MS column (30 m × 0.25 mm). Procymidone () elutes earlier (retention time: 12.3 min) compared to the target compound (14.1 min) due to chloro-substituent differences. Confirm via MS fragmentation patterns: m/z 249 [M+H]⁺ for the target vs. m/z 284 [M+H]⁺ for procymidone. Validate with FT-IR (C=O stretch at 1740 cm⁻¹ vs. 1725 cm⁻¹) .

Advanced: What computational methods predict its pharmacokinetic properties (e.g., blood-brain barrier penetration)?

Methodological Answer:
Perform molecular dynamics simulations (AMBER or GROMACS) to compute logP (predicted ~2.1) and polar surface area (PSA < 90 Ų, favoring BBB penetration). Validate with in vitro PAMPA-BBB assays: Measure permeability (Pe) > 4.0 × 10⁻⁶ cm/s indicates high penetration. Compare with pro-drug analogs (e.g., ester derivatives) to optimize bioavailability .

Basic: How to ensure reproducibility in biological assays involving this compound?

Methodological Answer:
Standardize cell lines (e.g., LNCaP for androgen receptor studies) and passage numbers (≤20). Pre-treat compounds with DMSO (final concentration ≤0.1%) to avoid solvent toxicity. Use randomized block designs () with quadruplicate samples and ANOVA for statistical significance (p < 0.05). Report EC₅₀/IC₅₀ values with 95% confidence intervals .

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